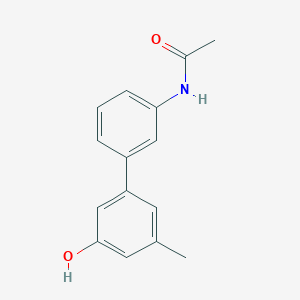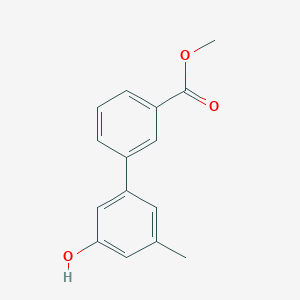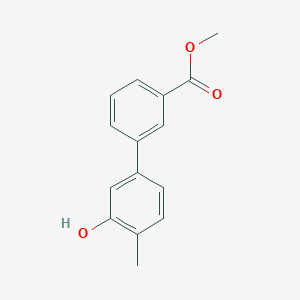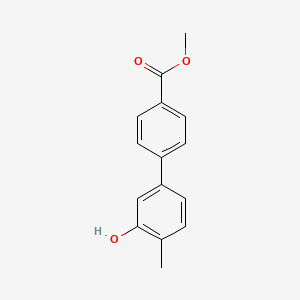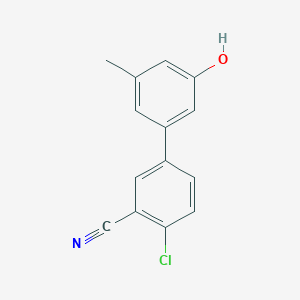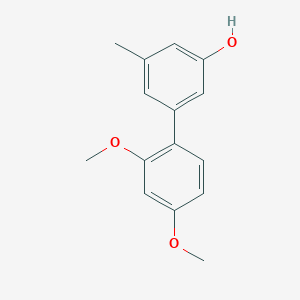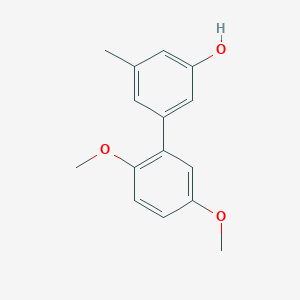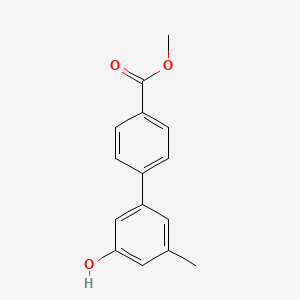
5-(4-Methoxycarbonylphenyl)-3-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxycarbonylphenyl)-3-methylphenol, also known as 4-methoxycarbonyl-5-(3-methylphenoxy)phenol or MCPM, is a phenolic compound with a wide range of applications. It has been studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. MCPM has been used in various scientific research studies and has been found to possess a number of beneficial properties.
科学研究应用
MCPM has been studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. It has been found to possess anti-inflammatory and anti-oxidant properties, as well as antibacterial and antifungal activities. MCPM has been used in various scientific research studies, including studies on the effects of MCPM on cell viability, cell death, and cell proliferation. It has also been studied for its potential to inhibit the growth of cancer cells.
作用机制
The exact mechanism of action of MCPM is not yet fully understood. However, it is believed that MCPM exerts its effects by scavenging free radicals and reducing oxidative stress. It has also been suggested that MCPM may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
MCPM has been found to possess anti-inflammatory and anti-oxidant properties, as well as antibacterial and antifungal activities. In addition, it has been shown to possess anti-cancer properties, and it has been found to inhibit the growth of cancer cells. MCPM has also been found to possess anti-allergic, anti-diabetic, and anti-hyperlipidemic effects.
实验室实验的优点和局限性
The advantages of using MCPM in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, MCPM has been found to possess a number of beneficial properties, including anti-inflammatory and anti-oxidant properties, as well as antibacterial and antifungal activities.
However, there are also some limitations associated with the use of MCPM in laboratory experiments. For example, MCPM has been found to be relatively unstable in solution, and it has a limited solubility in water. Additionally, the exact mechanism of action of MCPM is not yet fully understood, which can make it difficult to accurately assess its effects.
未来方向
There are a number of potential future directions for the use of MCPM. These include further research into its anti-inflammatory, anti-oxidant, and antimicrobial properties, as well as its potential to inhibit the growth of cancer cells. Additionally, further research into the mechanism of action of MCPM could help to elucidate its exact effects and provide insights into its potential therapeutic applications. Additionally, research into the stability and solubility of MCPM could help to improve its efficacy and safety. Finally, further research into the safety and efficacy of MCPM in humans could help to determine its potential for use as a therapeutic agent.
合成方法
The synthesis of MCPM involves the reaction of 4-methoxybenzaldehyde and 3-methylphenol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 50-60°C, and the product is collected by filtration and then purified by recrystallization. The yield of the reaction is typically around 80%.
属性
IUPAC Name |
methyl 4-(3-hydroxy-5-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-13(9-14(16)8-10)11-3-5-12(6-4-11)15(17)18-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKDERXCZSCQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683898 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-11-2 |
Source


|
| Record name | Methyl 3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





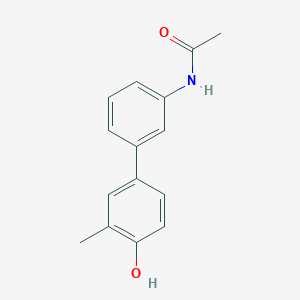
![3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371797.png)
